(4Z)-2-(3,4-dimethylphenyl)-5-methyl-4-({[3-(phenylamino)phenyl]amino}methylidene)-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
4-[(Z)-1-(3-ANILINOANILINO)METHYLIDENE]-1-(3,4-DIMETHYLPHENYL)-3-METHYL-1H-PYRAZOL-5-ONE is a complex organic compound with a unique structure that includes an anilino group, a dimethylphenyl group, and a pyrazolone core
Preparation Methods
The synthesis of 4-[(Z)-1-(3-ANILINOANILINO)METHYLIDENE]-1-(3,4-DIMETHYLPHENYL)-3-METHYL-1H-PYRAZOL-5-ONE typically involves multi-step organic reactionsIndustrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments .
Chemical Reactions Analysis
This compound can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Scientific Research Applications
4-[(Z)-1-(3-ANILINOANILINO)METHYLIDENE]-1-(3,4-DIMETHYLPHENYL)-3-METHYL-1H-PYRAZOL-5-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The anilino and dimethylphenyl groups allow it to bind to certain proteins or enzymes, potentially inhibiting their activity. The pyrazolone core can also interact with various biological pathways, affecting cellular processes .
Comparison with Similar Compounds
Similar compounds include other pyrazolone derivatives and anilino-substituted molecules. Compared to these, 4-[(Z)-1-(3-ANILINOANILINO)METHYLIDENE]-1-(3,4-DIMETHYLPHENYL)-3-METHYL-1H-PYRAZOL-5-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds include:
- 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives
- Indole derivatives with various substitutions.
Properties
Molecular Formula |
C25H24N4O |
---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
4-[(3-anilinophenyl)iminomethyl]-2-(3,4-dimethylphenyl)-5-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C25H24N4O/c1-17-12-13-23(14-18(17)2)29-25(30)24(19(3)28-29)16-26-21-10-7-11-22(15-21)27-20-8-5-4-6-9-20/h4-16,27-28H,1-3H3 |
InChI Key |
YYFAYLXRSKCOMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=C(N2)C)C=NC3=CC=CC(=C3)NC4=CC=CC=C4)C |
Origin of Product |
United States |
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